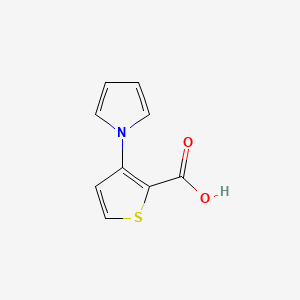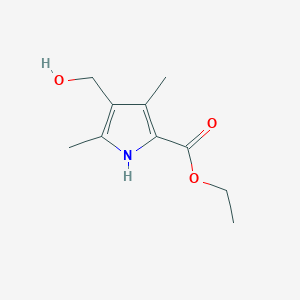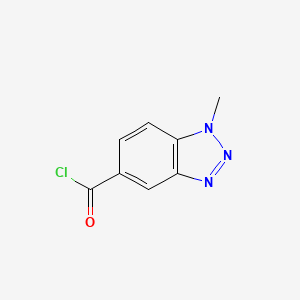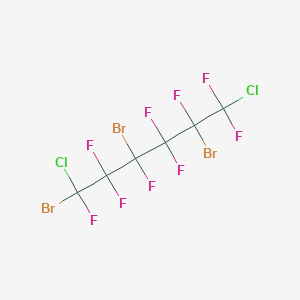
1,3,5-Tribromo-1,6-dichlorononafluorohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Tribromo-1,6-dichlorononafluorohexane is a halogenated organic compound that is part of a broader class of chemicals with multiple bromine and chlorine atoms attached to a carbon chain that also contains fluorine atoms. This compound is of interest due to its potential use in various chemical reactions and its unique physical and chemical properties resulting from the presence of halogen atoms.
Synthesis Analysis
The synthesis of halogenated compounds similar to 1,3,5-Tribromo-1,6-dichlorononafluorohexane often involves the use of halogenating agents. For instance, the behavior of fluorinated 1,3,5-triketones towards halogenating agents has been explored, leading to the synthesis of mono-, di-, and tetrahalogenated products . Additionally, the synthesis of related compounds like 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate has been reported, which demonstrates the ability to introduce fluorine atoms into aromatic substrates . These studies suggest that the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane could potentially be achieved through similar halogenation strategies.
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial in determining their reactivity and physical properties. For example, the crystal structure of 1,3,5-trichloro-2,4,6-trifluorobenzene has been determined using X-ray diffraction, revealing a planar molecule with significant internal vibrations . Although the exact structure of 1,3,5-Tribromo-1,6-dichlorononafluorohexane is not provided, it can be inferred that the presence of multiple halogens would lead to a complex molecular geometry that could influence its chemical behavior.
Chemical Reactions Analysis
Halogenated compounds like 1,3,5-Tribromo-1,6-dichlorononafluorohexane are expected to participate in various chemical reactions due to their high reactivity. The photochemically initiated reaction of halogenated ethane with chlorotrifluoroethylene has been shown to produce compounds with multiple bromine and chlorine atoms, which could be analogous to the synthesis of 1,3,5-Tribromo-1,6-dichlorononafluorohexane . Moreover, the triazidation of related compounds has been studied, indicating that such halogenated compounds can undergo selective reactions to form products with different functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are significantly influenced by the presence of halogen atoms. For instance, the introduction of fluorine atoms into organic compounds can dramatically alter their chemical reactivity, physical properties, and biological activity . The peculiar tautomeric features of fluorinated 1,3,5-triketones in various solvents have also been discussed, highlighting the complex behavior of such compounds . These insights suggest that 1,3,5-Tribromo-1,6-dichlorononafluorohexane would exhibit unique properties that could be exploited in different chemical applications.
科学研究应用
- Synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid
- Application : This research focuses on the synthesis of 1,3-diynes via Glaser coupling using Tribromoisocyanuric acid. 1,3-diynes are a unique class of compounds in organic chemistry and are fairly common in a variety of naturally occurring molecules with biological properties .
- Method : The method involves homocoupling of terminal alkynes bearing different functional groups by reaction with CuI/tribromoisocyanuric acid/piperidine in acetonitrile at room temperature .
- Results : The research led to the development of an efficient protocol for the high-yield synthesis of symmetrical 1,3-diynes .
安全和危害
属性
IUPAC Name |
1,3,5-tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br3Cl2F9/c7-1(12,4(16,17)5(9,10)18)3(14,15)2(8,13)6(11,19)20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQQQFAGKHFLNC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)(Cl)Br)(F)F)(F)Br)(C(C(F)(F)Cl)(F)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br3Cl2F9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380270 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-Tribromo-1,6-dichlorononafluorohexane | |
CAS RN |
81059-82-7 |
Source


|
| Record name | 1,3,5-Tribromo-1,6-dichloro-1,2,2,3,4,4,5,6,6-nonafluorohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-phenyl-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]acetic Acid](/img/structure/B1305943.png)
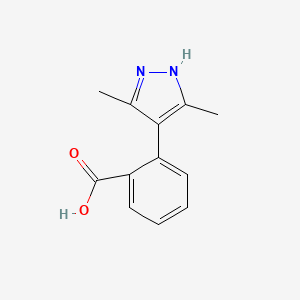
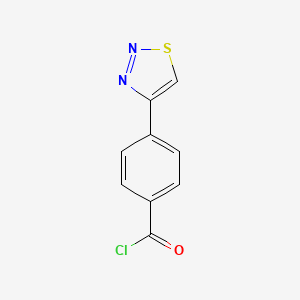
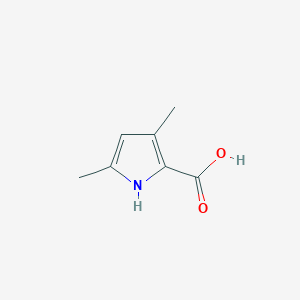
![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
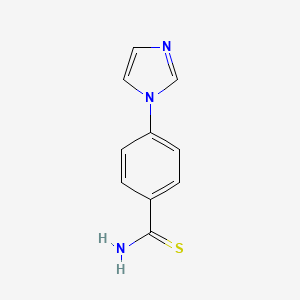
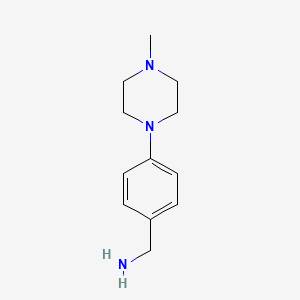
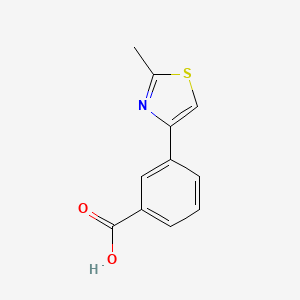
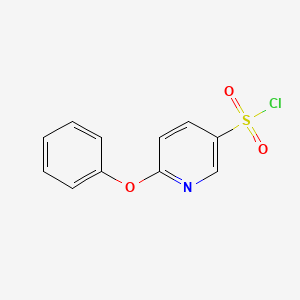
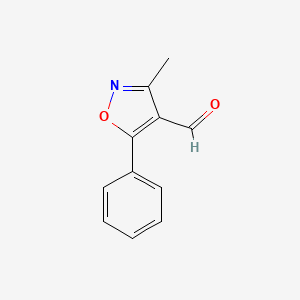
![[3-(1H-Pyrrol-1-yl)phenyl]methanol](/img/structure/B1305960.png)
